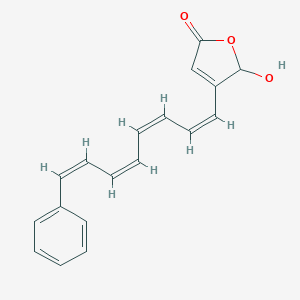
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, commonly known as 8-phenylretinoic acid (8-PA), is a synthetic retinoid that has been studied for its potential use in various scientific research applications. Retinoids are a class of compounds that are structurally related to vitamin A and have been shown to have various biological activities, including regulation of gene expression, cell differentiation, and proliferation.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone is not fully understood, but it is believed to involve the regulation of gene expression through activation of retinoid receptors. Retinoid receptors are a family of nuclear receptors that bind to retinoids and regulate gene expression. This compound has been shown to activate retinoid receptors and induce the expression of genes involved in apoptosis, stem cell differentiation, and neuroprotection.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including induction of apoptosis, promotion of stem cell differentiation, and neuroprotection. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and activation of caspases. In stem cells, this compound promotes differentiation by inducing the expression of genes involved in cell differentiation and inhibiting the expression of genes involved in self-renewal. In animal models of Alzheimer's disease, this compound has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone in lab experiments is its specificity for retinoid receptors, which allows for targeted regulation of gene expression. Another advantage is its stability and solubility in various solvents, which makes it easy to use in experiments. One limitation of using this compound is its potential toxicity at high concentrations, which requires careful dosing in experiments.
Direcciones Futuras
There are several future directions for research on 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone, including the development of more potent and selective retinoid receptor agonists, the investigation of this compound's potential use in other diseases, such as diabetes and cardiovascular disease, and the exploration of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Métodos De Síntesis
The synthesis of 5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone involves the reaction of 8-phenyl-1,3,5,7-octatetraene-1,2-diol with 5-hydroxymethylfurfural in the presence of an acid catalyst. This reaction results in the formation of this compound as a yellow solid with a melting point of 124-126°C.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone has been studied for its potential use in various scientific research applications, including cancer treatment, stem cell differentiation, and neuroprotection. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. In stem cell differentiation, this compound has been shown to promote the differentiation of stem cells into neurons and other cell types. In neuroprotection, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
141894-65-7 |
|---|---|
Fórmula molecular |
C44H60N8O12 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(1Z,3Z,5Z,7Z)-8-phenylocta-1,3,5,7-tetraenyl]-2H-furan-5-one |
InChI |
InChI=1S/C18H16O3/c19-17-14-16(18(20)21-17)13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h1-14,18,20H/b3-1-,4-2-,10-6-,13-9- |
Clave InChI |
MPHODRNQPWZKSX-VPABDJASSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C=C/C=C\C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC(=O)OC2O |
Sinónimos |
5-hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone KNK 41 KNK-41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



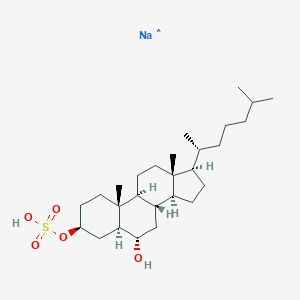
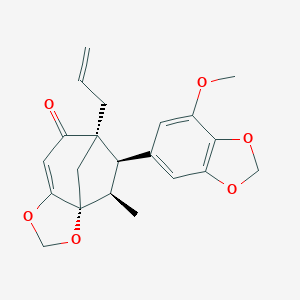

![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
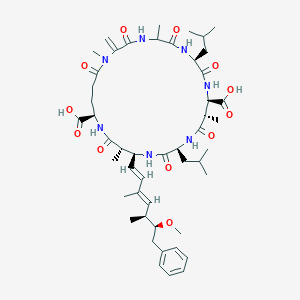
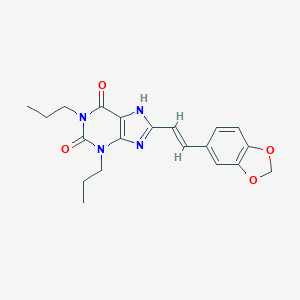

![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

